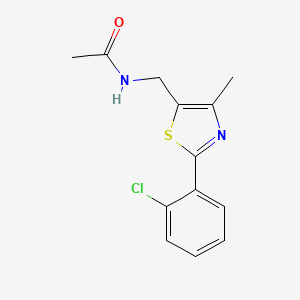

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

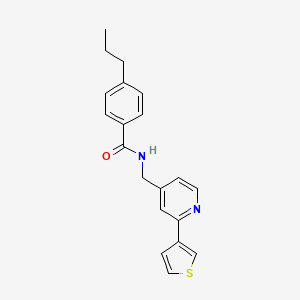

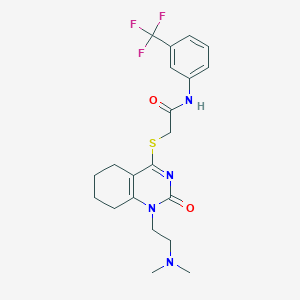

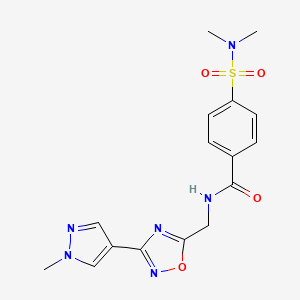

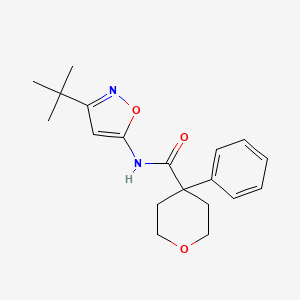

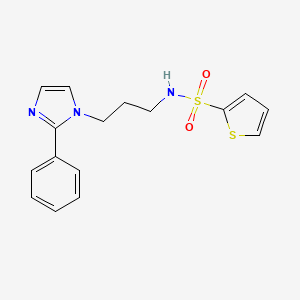

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide is a compound that can be associated with a variety of chemical structures and activities. While the specific compound is not directly studied in the provided papers, related compounds with similar structural motifs, such as chlorophenyl and acetamide groups, have been synthesized and evaluated for various biological activities, including insecticidal, antiviral, and opioid agonist properties .

Synthesis Analysis

The synthesis of related compounds typically involves the formation of the acetamide linkage and the introduction of substituents to the aromatic ring. For instance, the synthesis of N-(4-chloro-3-methyl-5-isothiazolyl)-2-[p-[(alpha,alpha,alpha-trifluoro-p-tolyl)oxy]phenyl]acetamide involves oxidation and subsequent functional group transformations, yielding a variety of derivatives with retained biological activity . Another example is the synthesis of a novel anilidoquinoline derivative, which demonstrated significant antiviral effects .

Molecular Structure Analysis

The molecular structures of related acetamides have been characterized using techniques such as NMR spectroscopy, X-ray crystallography, and elemental analysis. These studies reveal details such as intramolecular hydrogen bonding, crystal packing, and conformational preferences . For example, 2-Chloro-N-(2,4-dinitrophenyl) acetamide exhibits intramolecular N-H...O hydrogen bonding and solvatochromic effects in different solvents .

Chemical Reactions Analysis

The chemical reactivity of acetamide derivatives can involve various transformations, such as the reaction of N-methyl-2-(4-phenoxyphenoxy) acetamide with sulfuryl chloride to yield chlorinated products . These reactions are influenced by factors like temperature, reaction time, and reagent ratios, which are optimized to achieve high yields .

Physical and Chemical Properties Analysis

The physical and chemical properties of acetamide derivatives are influenced by their molecular structure. Intermolecular hydrogen bonding, as observed in several related compounds, can affect properties like solubility and melting point . The presence of substituents like chloro and methyl groups can also impact the polarity and solvatochromic behavior of these compounds .

Scientific Research Applications

Anticancer Activity

Thiazole derivatives have been synthesized and evaluated for their potential anticancer activities. Studies have shown that certain thiazole compounds exhibit selective cytotoxicity against cancer cell lines, such as A549 human lung adenocarcinoma cells, without affecting normal cells like NIH/3T3 mouse embryoblast cell lines. These compounds, including variations of the N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide, demonstrate promising selectivity and apoptosis induction, suggesting their potential as anticancer agents (Evren, Yurttaş, Eksellı, & Akalın-Çiftçi, 2019).

α-Glucosidase Inhibitory Potential

Research into the α-glucosidase inhibitory potential of N-aryl/aralkyl derivatives of thiazole compounds has unveiled significant inhibitory effects. This activity is crucial for the management of type 2 diabetes by controlling postprandial blood glucose levels. Certain synthesized compounds have displayed promising IC50 values, underscoring their potential as α-glucosidase inhibitors and contributing to diabetes management strategies (Iftikhar et al., 2019).

Photovoltaic and NLO Properties

Benzothiazolinone acetamide analogs have been synthesized and studied for their photovoltaic efficiency and nonlinear optical (NLO) properties. These compounds exhibit good light-harvesting efficiency and free energy of electron injection, making them potential candidates for use in dye-sensitized solar cells (DSSCs). Their NLO activities have also been investigated, providing valuable insights into their application in photonic and optoelectronic devices (Mary et al., 2020).

Cholinesterase Inhibition

New synthetic 1,2,4-triazole derivatives, including variations of the compound of interest, have been explored for their inhibitory potential against acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are targets in the treatment of Alzheimer's disease. The study indicates moderate to good inhibitory activities, suggesting the potential therapeutic application of these compounds in neurodegenerative diseases (Riaz et al., 2020).

Future Directions

properties

IUPAC Name |

N-[[2-(2-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13ClN2OS/c1-8-12(7-15-9(2)17)18-13(16-8)10-5-3-4-6-11(10)14/h3-6H,7H2,1-2H3,(H,15,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RZIKSIRZBWLFQN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C2=CC=CC=C2Cl)CNC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13ClN2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((2-(2-chlorophenyl)-4-methylthiazol-5-yl)methyl)acetamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(4-Oxopyrido[1,2-a]pyrimidin-2-yl)methyl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2523357.png)

![2-(4-fluorophenoxy)-1-(4-(3-(p-tolyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)ethanone](/img/structure/B2523359.png)

![N-[6-(diethylsulfamoyl)-1,3-benzothiazol-2-yl]-4-(2,5-dioxopyrrolidin-1-yl)benzamide](/img/structure/B2523369.png)

![N-[cyano(2,4-dimethoxyphenyl)methyl]oxolane-3-carboxamide](/img/structure/B2523372.png)

![1-(4-Methylpiperidin-1-yl)-2-(6-phenylimidazo[2,1-b]thiazol-3-yl)ethanone](/img/structure/B2523373.png)

![7-(3-chlorophenyl)-4-(4-(3-chlorophenyl)piperazin-1-yl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B2523374.png)

![2-((2,5-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-phenylacetamide](/img/structure/B2523378.png)